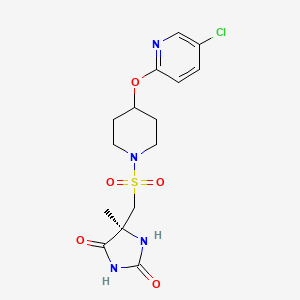

Aminopterin N-hydroxysuccinimide ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Aminopterin N-hydroxysuccinimide ester is an antineoplastic drug with immunosuppressive properties often used in chemotherapy. Aminopterin is a synthetic derivative of pterin. Aminopterin works as an enzyme inhibitor by competing for the folate binding site of the enzyme dihydrofolate reductase. Its binding affinity for dihydrofolate reductase effectively blocks tetrahydrofolate synthesis. This results in the depletion of nucleotide precursors and inhibition of DNA, RNA, and protein synthesis.

Applications De Recherche Scientifique

Protein Labeling and Ubiquitin Ligase Mechanisms

Aminopterin N-hydroxysuccinimide ester, as part of N-Hydroxysuccinimide (NHS) esters, is utilized in site-specific protein labeling. This technique is particularly effective for labeling on N-terminal Cys residues. One application of this method was to elucidate the mechanisms of the ubiquitin E3 ligase WWP2, including its interaction with substrates like PTEN and its autoubiquitination molecularity (Dempsey et al., 2018).

Challenges in Chemical Cross-Linking

NHS esters, including Aminopterin N-hydroxysuccinimide ester, are prominent in chemical cross-linking of lysine residues in proteins. However, their reaction with serines, tyrosines, and threonines, not just lysines, must be carefully considered during data analysis in chemical cross-linking studies (Kalkhof & Sinz, 2008).

Selective Acylation of Primary Amines in Peptides and Proteins

In the context of peptides and proteins, NHS esters like Aminopterin N-hydroxysuccinimide ester target primary amine groups. However, these esters can also react with hydroxyl-containing amino acids. A method has been developed for the selective removal of ester-linked acyl groups after acylation, useful in proteomics (Abello et al., 2007).

Covalent Protein Immobilization and Its Efficiency

The NHS ester terminal groups, including those from Aminopterin N-hydroxysuccinimide ester, are critical in covalently coupling amine-containing biomolecules to surfaces. The efficiency of this process, often used in biosensor applications, can be affected by the competitive hydrolysis of the ester group under certain conditions (Lim et al., 2014).

Biotinylation in TRIS Buffer

Contrary to previous assumptions, TRIS buffer does not interfere with biotinylation of biomolecules using NHS chemistry, including Aminopterin N-hydroxysuccinimide ester. This finding impacts protocols for modifying antibodies or proteins (Kratzer et al., 2021).

Quantification of NHS and Its Applications

NHS esters are crucial in bioconjugation techniques, such as protein labeling and chemical synthesis of peptides. A method for detecting and quantifying NHS, including the hydrolytic degradation of NHS esters, has been developed, highlighting its importance in various biochemical applications (Klykov & Weller, 2015).

Propriétés

Numéro CAS |

98457-88-6 |

|---|---|

Nom du produit |

Aminopterin N-hydroxysuccinimide ester |

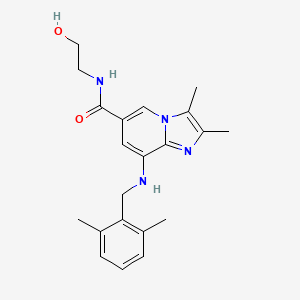

Formule moléculaire |

C23H25N9O7 |

Poids moléculaire |

551.5 g/mol |

Nom IUPAC |

(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-5-(2,5-dioxopyrrolidin-1-yl)oxy-5-oxopentanoic acid |

InChI |

InChI=1S/C24H25N9O7/c1-32(11-13-10-27-21-19(28-13)20(25)30-24(26)31-21)14-4-2-12(3-5-14)22(37)29-15(23(38)39)6-9-18(36)40-33-16(34)7-8-17(33)35/h2-5,10,15H,6-9,11H2,1H3,(H,29,37)(H,38,39)(H4,25,26,27,30,31)/t15-/m0/s1 |

Clé InChI |

ZIYZJZWTJLCPDD-MERQFXBCSA-N |

SMILES isomérique |

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)ON4C(=O)CCC4=O)C(=O)O |

SMILES |

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)ON4C(=O)CCC4=O)C(=O)O |

SMILES canonique |

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)ON4C(=O)CCC4=O)C(=O)O |

Apparence |

Solid powder |

Autres numéros CAS |

98457-88-6 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Aminopterin N-hydroxysuccinimide ester; Nhs-aminopterin; Nhs-aminopterin; N-Hydroxysuccinimide aminopterin; |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 6-{4-[(Benzylsulfonyl)carbamoyl]piperidin-1-Yl}-5-Cyano-2-Methylpyridine-3-Carboxylate](/img/structure/B1665933.png)

![3-[5-(azetidine-1-carbonyl)pyrazin-2-yl]oxy-5-[(2S)-1-methoxypropan-2-yl]oxy-N-(5-methylpyrazin-2-yl)benzamide](/img/structure/B1665935.png)